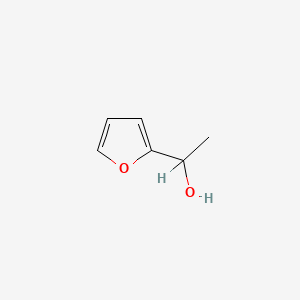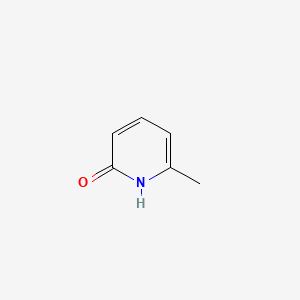
2-Chlorophenyl isocyanate
Vue d'ensemble
Description
2-Chlorophenyl isocyanate is an organic compound with the molecular formula C₇H₄ClNO. It is a clear, colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and is commonly employed in the production of various chemicals, including pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
2-Chlorophenyl isocyanate is a mono-constituent substance used primarily in laboratory settings for the synthesis of other substances Isocyanates, in general, are known to react with biological molecules containing nucleophilic groups, such as amines and hydroxyls .
Mode of Action
Isocyanates are known to react with nucleophilic groups in biological molecules, forming covalent bonds . This can lead to changes in the structure and function of these molecules, potentially disrupting normal cellular processes.
Biochemical Pathways
Given the reactivity of isocyanates, it is plausible that this compound could interfere with a variety of biochemical processes by modifying key biological molecules .
Pharmacokinetics
Isocyanates are generally poorly soluble in water , which could impact their absorption and distribution in the body. Furthermore, isocyanates are known to react with water, forming CO2 gas , which could influence their metabolism and excretion.
Result of Action
Exposure to isocyanates can lead to a variety of health effects, including respiratory sensitization, skin and eye damage, and acute toxicity if inhaled . These effects are likely the result of the compound’s reactivity with biological molecules .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the compound is combustible , suggesting that its stability and efficacy could be affected by heat or open flames. Furthermore, the compound reacts with water , which could influence its action in humid environments or in the presence of moisture. It is recommended to use this compound only outdoors or in a well-ventilated area .
Analyse Biochimique
Cellular Effects
Isocyanates are known to be toxic and can cause irritation and damage to cells upon exposure They can potentially affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As an isocyanate, it could potentially react with biomolecules containing amine groups, leading to changes in their structure and function This could result in the inhibition or activation of enzymes, changes in gene expression, and other effects at the molecular level
Temporal Effects in Laboratory Settings
Information on the temporal effects of 2-Chlorophenyl isocyanate in laboratory settings is limited. It is known that isocyanates can degrade over time, particularly in the presence of moisture
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Isocyanates can potentially undergo various metabolic reactions, including conjugation with glutathione
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently unavailable. It is known that isocyanates are lipophilic and can therefore potentially cross cell membranes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Chlorophenyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 2-chloroaniline with phosgene (COCl₂). The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows: [ \text{C}_6\text{H}_4\text{ClNH}_2 + \text{COCl}_2 \rightarrow \text{C}_6\text{H}_4\text{ClNCO} + 2\text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene due to its high reactivity and efficiency. due to the toxic nature of phosgene, alternative methods are being explored. One such method involves the use of non-phosgene routes, such as the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of the resulting carbamate.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chlorophenyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and water. For example, with amines, it forms ureas.
Cycloaddition Reactions: It can participate in [2+2] cycloaddition reactions with compounds like dihydrofuran to form bicyclic β-lactams.
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form ureas.
Alcohols: Reacts to form carbamates.
Water: Hydrolyzes to form 2-chloroaniline and carbon dioxide.
Major Products:
Ureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
2-Chloroaniline: Formed from hydrolysis.
Applications De Recherche Scientifique
2-Chlorophenyl isocyanate is widely used in scientific research due to its versatility:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Comparaison Avec Des Composés Similaires
4-Chlorophenyl isocyanate: Similar structure but with the chlorine atom in the para position.
Phenyl isocyanate: Lacks the chlorine substituent.
2-Ethylhexyl isocyanate: Contains an ethylhexyl group instead of a chlorophenyl group.
Uniqueness: 2-Chlorophenyl isocyanate is unique due to the presence of the chlorine atom, which can influence its reactivity and the types of reactions it undergoes. This makes it particularly useful in specific synthetic applications where the chlorine substituent plays a crucial role.
Propriétés
IUPAC Name |
1-chloro-2-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-6-3-1-2-4-7(6)9-5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHQUGRVHSJYMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062974 | |
| Record name | Benzene, 1-chloro-2-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3320-83-0, 51134-03-3 | |
| Record name | 2-Chlorophenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3320-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-2-isocyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003320830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloroisocyanatobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051134033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorophenyl isocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8761 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-chloro-2-isocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-chloro-2-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chloroisocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 2-Chlorophenyl isocyanate in materials science?
A: this compound is a versatile building block in polymer chemistry, particularly for synthesizing polyurea materials. For instance, it reacts with 2,7-diaminofluorene to form porous polyurea films via vapor deposition polymerization. These films, characterized by a percolated pore and network structure, exhibit desirable properties such as rigidity and water repellency. [] Furthermore, this compound enhances the compatibility of didodecyl dimethyl ammonium bromide (DDAB)-functionalized graphene oxide with conjugated polymers like poly(3-hexylthiophene). This treatment improves the dispersion of graphene oxide within the polymer matrix, leading to enhanced morphology and potential applications in electronic devices. []
Q2: Can this compound be used to synthesize heterocyclic compounds?
A: Yes, this compound serves as a crucial precursor in the synthesis of 2-aminobenzothiazoles. A copper(I)-catalyzed intramolecular cyclization reaction, utilizing this compound as a starting material, offers a rapid and efficient route for preparing these heterocyclic compounds. []
Q3: Are there established synthetic routes for producing this compound?
A: A common synthetic route involves a three-step process. Firstly, 2-chloronitrobenzene is reduced to 2-chloroaniline. [] Next, 2-chloroaniline is reacted with bis(trichloromethyl) carbonate (triphosgene) to yield this compound. [] This intermediate can then be further reacted to obtain the desired final product, such as 1-(2-Chlorophenyl)-5(4H)-tetrazolinone by condensation with sodium azide. []
Q4: Does this compound find applications in chiral separations?
A: Derivatives of this compound, specifically monochloro-substituted phenyl carbamoylated β-cyclodextrins, have shown promise as chiral stationary phases in high-performance liquid chromatography (HPLC). [] These derivatives facilitate enantiomeric separations based on their distinct interactions with chiral analytes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


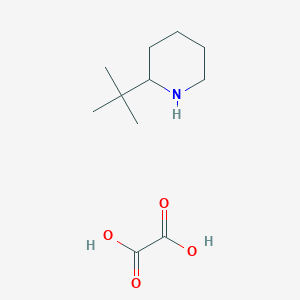
![1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate](/img/structure/B7722952.png)

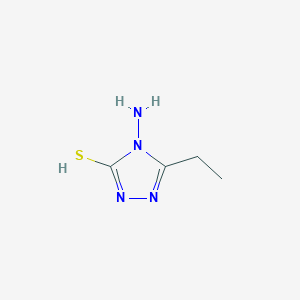
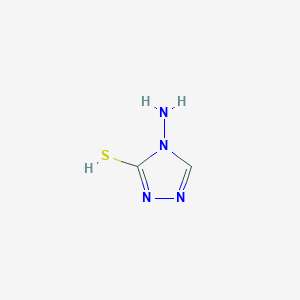

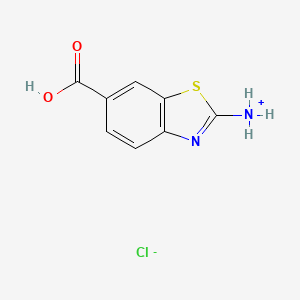
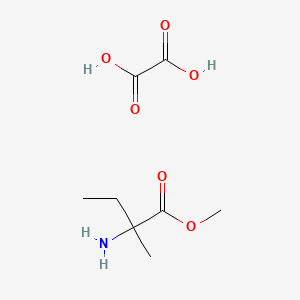
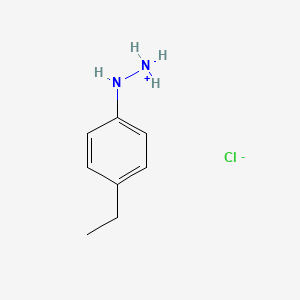
![5-Methylspiro[1,2,4,5-tetrahydro-2-benzazepine-3,1'-cyclohexane];hydrochloride](/img/structure/B7722990.png)

![[2-(1H-indol-3-yl)-2-phenylethyl]amine acetate](/img/structure/B7723011.png)
